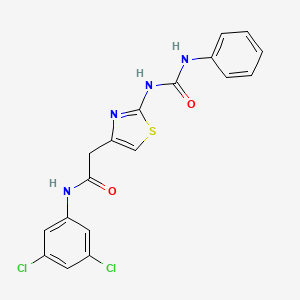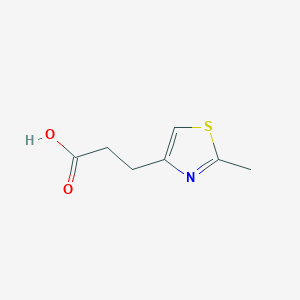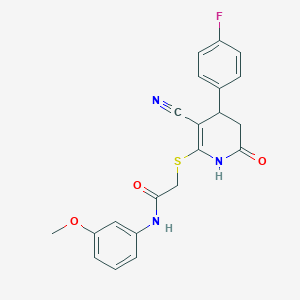
(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Perković et al. (2016) described the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds showed significant antiproliferative screening in vitro against various cancer cell lines. Specifically, certain derivatives demonstrated extreme selectivity and high activity against the breast carcinoma MCF-7 cell line. The study suggests the potential of these compounds as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).
Orexin-1 Receptor Antagonism
Bonaventure et al. (2015) characterized a selective and high-affinity orexin-1 receptor antagonist, highlighting its potential therapeutic application in psychiatric disorders associated with stress or hyperarousal states without inducing hypnotic effects. This study showcases the versatility of urea derivatives in targeting neurological pathways (Bonaventure et al., 2015).
Adenosine A(3) Receptor Antagonism
Van Muijlwijk-Koezen et al. (2000) explored isoquinoline and quinazoline urea derivatives as antagonists for the human adenosine A(3) receptor. Their study provided insights into the structure-affinity relationships, leading to the development of potent and selective human adenosine A(3) receptor antagonists. This research contributes to understanding the therapeutic potential of these compounds in modulating adenosine receptor-mediated processes (Van Muijlwijk-Koezen et al., 2000).
Antimicrobial Activity
El-zohry and Abd-Alla (2007) synthesized new 3-(2'-heterocyclicethyl)-2-methyl-3,4- dihydroquinazolin-4-one derivatives and evaluated their antimicrobial activities. This study highlights the potential use of quinazoline derivatives as antimicrobial agents, underscoring the importance of structural modification in enhancing biological activity (El-zohry & Abd-Alla, 2007).
Green Synthesis Approaches
Molnar, Komar, and Jerković (2022) developed a green synthetic procedure for preparing methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, demonstrating the application of deep eutectic solvents (DES) and microwave-induced synthesis. This approach emphasizes the importance of eco-friendly synthesis methods in developing pharmaceutical compounds (Molnar et al., 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3-(3-methoxyphenyl)urea in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3-(3-methoxyphenyl)urea" ], "Reaction": [ "To a solution of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 4.2 mmol) in dry DMF (10 mL) under nitrogen, 3-(3-methoxyphenyl)urea (1.2 g, 6.3 mmol) and a suitable catalyst (0.1 g) are added.", "The reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.", "The crude product is purified by column chromatography on silica gel using a suitable solvent system to afford the desired product as a yellow solid (yield: 70%)." ] } | |
Numéro CAS |
942002-13-3 |
Formule moléculaire |
C25H24N4O4 |
Poids moléculaire |
444.491 |
Nom IUPAC |
1-(3-methoxyphenyl)-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C25H24N4O4/c1-32-19-9-5-7-17(15-19)13-14-29-23(21-11-3-4-12-22(21)27-25(29)31)28-24(30)26-18-8-6-10-20(16-18)33-2/h3-12,15-16H,13-14H2,1-2H3,(H2,26,28,30) |
Clé InChI |
BRVIAYCDHYXWDG-WEMUOSSPSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2958028.png)
![N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline](/img/structure/B2958029.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2958030.png)
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2958031.png)
![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide](/img/structure/B2958032.png)
![N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958034.png)

![N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2958037.png)
![2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B2958039.png)

![4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2958043.png)
![N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine](/img/structure/B2958045.png)


